![molecular formula C26H26N4O4 B2633056 methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955857-58-6](/img/structure/B2633056.png)
methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
BenchChem offers high-quality methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research by Sarvaiya, Gulati, and Patel (2019) demonstrated the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluated for their antimicrobial activity against various bacteria and fungi. This study indicates the compound's relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitubercular Agents
Trivedi et al. (2010) synthesized a library of dihydropyrimidines, evaluating their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds showed significant potency, suggesting the chemical scaffold's potential as a new class of antitubercular agents (Trivedi et al., 2010).
AIDS Chemotherapy Application
Ajani et al. (2019) focused on the synthesis of pyrazole-based pyrimidine scaffolds for potential application in AIDS chemotherapy. This study highlights the pharmacological therapeutic potentials of the pyrazole nucleus and pyrimidine as essential components of nucleic acids (Ajani et al., 2019).
Anti-Breast Cancer Activity
Ghorab, El-Gazzar, and Alsaid (2014) utilized 4-aminoantipyrine for synthesizing pyrazolone derivatives with biologically active moieties, showing significant anticancer activity against the MCF7 human tumor breast cancer cell line. This work underscores the importance of such chemical frameworks in designing new anticancer drugs (Ghorab, El-Gazzar, & Alsaid, 2014).
Anticancer and Antimicrobial Evaluation
Sharma et al. (2012) evaluated a series of synthesized compounds for their antimicrobial and anticancer potential, identifying significant activities against specific bacterial strains and cancer cell lines. The study suggests the compound's structure-activity relationship as crucial for its antimicrobial and anticancer efficacy (Sharma et al., 2012).
properties
IUPAC Name |
methyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-13-34-21-12-11-18(14-16(21)2)23-20(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-4)17(3)27-26(32)28-24/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGQETULTDDSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
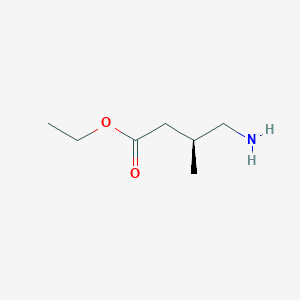
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
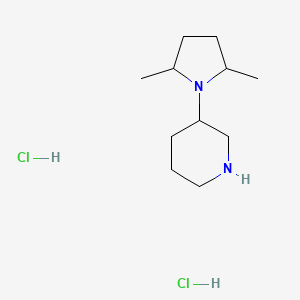
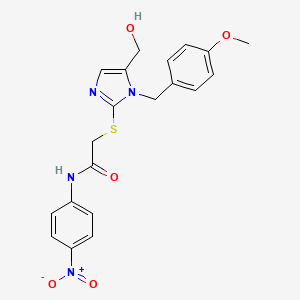
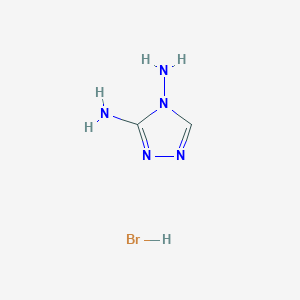


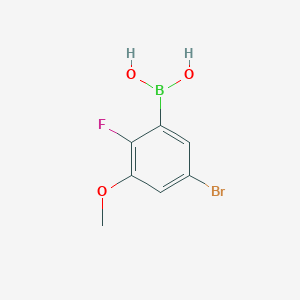

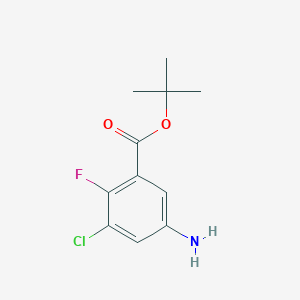
![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)
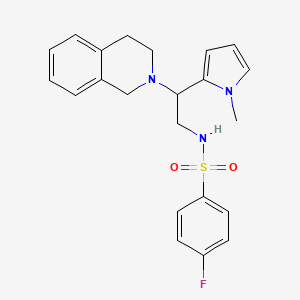
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2632995.png)